Cholesteryl 9-anthracenecarboxylate
Overview
Description
Cholesteryl 9-anthracenecarboxylate, also known as 9-Anthracenecarboxylic acid cholesteryl ester, is a cholesteryl derivative of anthracene-9-carboxylic acid . It is widely used in scientific research due to its unique fluorescence properties and ability to interact with biological systems.
Molecular Structure Analysis
The molecular formula of Cholesteryl 9-anthracenecarboxylate is C42H54O2 . It has a molecular weight of 590.88 . The molecule contains a total of 104 bonds, including 50 non-H bonds, 18 multiple bonds, 8 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 4 ten-membered rings, and 1 ester .Physical And Chemical Properties Analysis
Cholesteryl 9-anthracenecarboxylate is a fluorescent compound with an excitation wavelength (λex) of 380 nm and an emission wavelength (λem) of 457 nm in ethanol . It has a melting point of 196-197°C . It is soluble in DMF and acetonitrile .Scientific Research Applications
Photoinduced Mechanical Properties
Cholesteryl 9-anthracenecarboxylate and related molecules like 9-anthracenecarboxylic acid demonstrate significant potential in the field of photoinduced mechanical changes. For example, the reversible photoinduced twisting of molecular crystal microribbons of 9-anthracenecarboxylic acid, which can repeatedly change shape under light irradiation, highlights potential applications in photomechanical actuators (Zhu, Al‐Kaysi, & Bardeen, 2011). Fluorinated derivatives of 9-anthracene carboxylic acid have also been synthesized, showing varying photomechanical properties and potential for improved solid-state photomechanical materials (Zhu, Tong, Salinas, Al-Muhanna, Tham, Kisailus, Al‐Kaysi, & Bardeen, 2014).
Photophysical and Fluorescence Properties
Cholesteryl 9-anthracenecarboxylate derivatives exhibit interesting photophysical properties. The fluorescence and energy transfer properties of heterometallic lanthanide-titanium oxo clusters coordinated with anthracenecarboxylate ligands have been studied, revealing significant insights into the fluorescence properties of these compounds (Wang, Su, Yu, Zhao, Qian, Zhu, & Dai, 2015). Moreover, cholesteryl-based triplet energy acceptors derived from 9,10-diphenylanthracene have been developed, showing potential in photoupconversion in hydrophilic media (Yun, Isokuortti, Laaksonen, Durandin, & Ayitou, 2021).
Antimicrobial Activity
Silver(I) complexes of 9-anthracenecarboxylic acid have demonstrated notable antimicrobial activities, particularly effective against fungal cells, indicating a potential application in the development of antimicrobial agents (Mccann, Curran, Ben-Shoshan, McKee, Tahir, Devereux, Kavanagh, Creaven, & Kellett, 2012).
Therapeutic Applications
While information directly related to Cholesteryl 9-anthracenecarboxylate was limited, its derivatives and related compounds have shown potential in therapeutic applications. For instance, enhanced efficacy of folate-incorporated cholesteryl doxorubicin liposomes in cancer cell targeting has been reported (Choi, Park, Seu, & Doh, 2021).
Chemical and Physical Properties
Studies on the melting points and enthalpies of fusion of anthracene and its derivatives, including 9-anthracenecarboxylic acid, provide valuable information on the fusion thermodynamics of these compounds, which is crucial for their application in various fields (Goldfarb & Külaots, 2010).
Safety And Hazards
Future Directions
Cholesteryl 9-anthracenecarboxylate, due to its unique fluorescence properties, has potential for future research in the study of biological membranes . Additionally, research in reverse cholesterol transports (RCT) reveals that the regulation of CETP activity can change the concentration of cholesteryl esters (CE) in HDLs, VLDLs, and LDLs .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3/t28-,32+,35+,36-,37+,38+,41+,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGWOPYZVAWWNP-SKWQCYOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437793 | |
Record name | (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl 9-anthracenecarboxylate | |
CAS RN |
2641-40-9 | |
Record name | Cholest-5-en-3-ol (3β)-, 3-(9-anthracenecarboxylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2641-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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